molecular formula C9H12N6S B10904569 4-{[(E)-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol

4-{[(E)-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol

Cat. No.: B10904569
M. Wt: 236.30 g/mol
InChI Key: KYXQPOVAGKBMBV-LFYBBSHMSA-N
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Description

The compound 4-{[(E)-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains both pyrazole and triazole rings. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol typically involves the condensation of 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde with 4-amino-4H-1,2,4-triazole-3-thiol under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol: can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

4-{[(E)-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer activities.

    Medicine: Explored as a potential therapeutic agent due to its biological activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{[(E)-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    4-{[(E)-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol: shares structural similarities with other heterocyclic compounds containing pyrazole and triazole rings.

Uniqueness

  • The unique combination of pyrazole and triazole rings in This compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H12N6S

Molecular Weight

236.30 g/mol

IUPAC Name

4-[(E)-(1-ethyl-5-methylpyrazol-4-yl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C9H12N6S/c1-3-14-7(2)8(4-11-14)5-12-15-6-10-13-9(15)16/h4-6H,3H2,1-2H3,(H,13,16)/b12-5+

InChI Key

KYXQPOVAGKBMBV-LFYBBSHMSA-N

Isomeric SMILES

CCN1C(=C(C=N1)/C=N/N2C=NNC2=S)C

Canonical SMILES

CCN1C(=C(C=N1)C=NN2C=NNC2=S)C

Origin of Product

United States

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